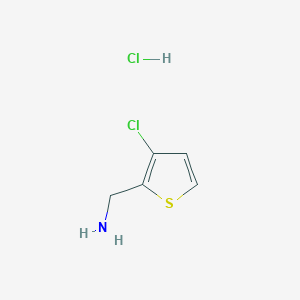

(3-Chlorothiophen-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-chlorothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZZDRHBGIXWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Chlorothiophen-2-yl)methanamine hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Medicinal Chemistry Perspective

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones in the design of novel therapeutics. Among these, the thiophene ring holds a position as a "privileged" structure, valued for its unique electronic properties and its ability to act as a bioisostere of the benzene ring.[1][2] this compound is a key synthetic intermediate that leverages this scaffold, serving as a versatile building block for a range of biologically active molecules, particularly those targeting the central nervous system.[3]

This technical guide provides a comprehensive analysis of the core basic properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists who understand that a molecule's success as a drug candidate is inextricably linked to its fundamental physicochemical characteristics. We will move beyond a simple data sheet to explore the causality behind why these properties, especially basicity (pKa), are critical drivers of a compound's pharmacokinetic and pharmacodynamic profile. Understanding and accurately measuring these parameters are not mere checkboxes in a development plan; they are foundational to rational drug design, enabling the strategic optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[4][5]

Chapter 1: Molecular Profile and Physicochemical Characteristics

This compound is the salt form of the primary amine (3-Chlorothiophen-2-yl)methanamine. The formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry.[6] Many amine-containing compounds are poorly soluble in water in their free base form; converting them to a salt dramatically increases aqueous solubility, which is a prerequisite for most formulation and administration routes.[6][7] This salt is a crystalline solid formed by the reaction of the basic nitrogen atom of the amine with hydrochloric acid.[6][7]

While a Material Safety Data Sheet (MSDS) for this compound indicates stability under recommended storage conditions, it often lists critical data points like melting point and solubility as "Not available".[8] This guide provides the scientific rationale and experimental frameworks necessary to determine these essential properties.

| Property | Data | Source |

| Chemical Name | This compound | [9] |

| Synonyms | 2-Aminomethyl-3-chlorothiophene HCl | [9] |

| CAS Number | 643088-03-3 | [9][10] |

| Molecular Formula | C₅H₇Cl₂NS | [3][11] |

| Molecular Weight | 184.09 g/mol | [3][11] |

| Storage | 2-8°C, sealed, dry | [3] |

| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [8] |

Chapter 2: The Cornerstone of Basicity - pKa and its Implications

The ionization constant (pKa) of a molecule is arguably its most important physicochemical parameter, as it dictates the compound's charge state at any given pH.[12][13] For a primary amine like (3-Chlorothiophen-2-yl)methanamine, the pKa refers to the equilibrium between its protonated (charged, R-NH₃⁺) and neutral (uncharged, R-NH₂) forms. This equilibrium, governed by the Henderson-Hasselbalch equation, has profound consequences for a drug's entire journey through the body.[4][5]

The ionization state directly impacts a molecule's ADMET profile:

-

Absorption : The pH-partition hypothesis states that only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes, such as the gastrointestinal lining. The degree of ionization in the stomach (low pH) versus the intestine (higher pH) will therefore control the rate and extent of oral absorption.[4]

-

Distribution : The charge state affects how a drug binds to plasma proteins and its ability to penetrate tissues, including crossing the blood-brain barrier.[4]

-

Target Engagement : While the neutral form is key for crossing membranes, the charged (protonated) form is often essential for binding to the target receptor through ionic interactions or salt bridges.[13]

-

Metabolism & Excretion : Ionization influences clearance rates, as highly ionized compounds are typically more water-soluble and more readily excreted by the kidneys.[4]

Given these factors, the ability to modulate the pKa of a lead compound is a powerful tool in medicinal chemistry. Attenuating the basicity of an amine can be a key strategy to mitigate off-target liabilities, such as hERG channel inhibition, or to fine-tune solubility and permeability for an optimal pharmacokinetic profile.[13][14]

Caption: Ionization equilibrium of a primary amine at different pH values.

Chapter 3: Experimental Determination of Basicity (pKa)

Generating reliable and reproducible pKa data is essential for building predictive structure-activity relationships (SAR). The choice of method depends primarily on the compound's solubility and the required throughput.

Method Selection Workflow

The following workflow illustrates a logical approach to selecting the appropriate pKa determination method.

Caption: Decision workflow for selecting a pKa determination method.

Protocol 1: Potentiometric Titration

This is the gold-standard method due to its accuracy and direct measurement. It is suitable for compounds with sufficient aqueous solubility.[1][15]

-

Principle: The pH of a solution containing the amine hydrochloride is monitored as a standardized basic titrant (e.g., NaOH) is added incrementally. The amine hydrochloride acts as a weak acid. The pKa is equal to the pH at the half-equivalence point, where 50% of the compound has been neutralized to its free base form.[1]

-

Methodology:

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specific volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add standardized NaOH solution in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV). The pKa is the pH value recorded when half of the volume of titrant required to reach the equivalence point has been added.

-

Protocol 2: pKa Determination for Sparingly Soluble Compounds by RP-HPLC

For many drug candidates, aqueous solubility is too low for potentiometry. The RP-HPLC method is an excellent alternative.[16][17]

-

Principle: The retention time of an ionizable compound on a reverse-phase column is dependent on the pH of the mobile phase. The neutral form of the amine is more hydrophobic and will have a longer retention time, while the protonated form is more polar and will elute faster. By measuring the retention time across a range of mobile phase pH values, a sigmoidal curve can be generated. The pKa is the pH at the inflection point of this curve.[17]

-

Methodology:

-

System Setup: Use a standard HPLC system with a C18 column and a UV detector.

-

Buffer Preparation: Prepare a series of mobile phase buffers with identical organic modifier content (e.g., 50:50 Acetonitrile:Water) but spanning a range of pH values (e.g., from pH 2.5 to 10.5 in 0.5 pH unit increments).

-

Sample Preparation: Dissolve the compound in the organic modifier (e.g., Acetonitrile) to create a stock solution.

-

Analysis: For each pH buffer, equilibrate the column and inject the sample. Record the retention time (t_R).

-

Data Analysis: Plot the retention time (t_R) on the y-axis against the mobile phase pH on the x-axis. Fit the data to a sigmoidal Boltzmann equation. The pH value at the curve's inflection point corresponds to the compound's pKa.

-

| Method Comparison | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Direct pH measurement during acid-base neutralization.[1] | High accuracy, low cost, considered the "gold standard".[15][16] | Requires good aqueous solubility and relatively large sample amount.[16] |

| RP-HPLC Method | Retention time changes with mobile phase pH due to ionization.[17] | Requires very small sample amount, suitable for poorly soluble compounds, can be automated for higher throughput.[16][17] | Indirect measurement, potential for matrix effects, requires careful buffer preparation. |

Chapter 4: Beyond pKa - Solubility and Stability of the Hydrochloride Salt

Aqueous Solubility

The primary reason for using the hydrochloride salt is to improve aqueous solubility.[6] It is crucial to quantify this property, especially its dependence on pH.

-

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess amount of this compound to a vial containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This pH-solubility profile is critical for predicting oral absorption and guiding formulation development.

-

Solid-State Stability

The physical and chemical stability of the salt form is vital for shelf-life and ensuring consistent product quality.

-

Rationale: Amine hydrochloride salts can be susceptible to physical changes (e.g., polymorphism) or chemical degradation, especially under stress conditions of high temperature and humidity. A key concern can be disproportionation, where the salt reverts to the free base and HCl gas, which can impact potency and performance.

-

Protocol: Accelerated Solid-State Stability Study

-

Sample Preparation: Place accurately weighed samples of the hydrochloride salt in open and closed vials.

-

Storage: Store the vials in controlled stability chambers at accelerated conditions (e.g., 40°C/75% Relative Humidity) for a set period (e.g., 1, 2, and 4 weeks). A control sample is kept at 5°C.

-

Testing: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical state.

-

Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Physical Form: Use X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form.

-

-

Conclusion: A Strategic Overview

This compound is more than a simple chemical reagent; it is a carefully designed entity whose utility in drug development is governed by its fundamental basic properties. This guide has demonstrated that a deep understanding and precise experimental determination of its pKa, solubility, and stability are not routine exercises but are central to the principles of rational drug design. By characterizing these properties early and accurately, researchers can make informed decisions, optimize molecular design to enhance ADMET characteristics, and build a solid foundation for successful translation from a promising molecule into a viable therapeutic agent.[5][12]

References

- Popovska-Gorevski, M., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.

-

Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

- Al-Iraqi, M. A., & Obaid, R. J. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 675-692.

-

Practical Fragments. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

- Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.

- Walter, E., et al. (2002).

- Taylor, R. D., et al. (2014). Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry, 57(1), 4-22.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Manallack, D. T. (2013). The Significance of Acid/Base Properties in Drug Discovery. ResearchGate. Request PDF from [Link]

-

Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42, 485-496. Available from: [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(11), 10-21.

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 935-968. Available from: [Link]

-

Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

-

Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemexper. (n.d.). This compound. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound [myskinrecipes.com]

- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. oxfordreference.com [oxfordreference.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. capotchem.com [capotchem.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound | 643088-03-3 [chemicalbook.com]

- 11. achmem.com [achmem.com]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 13. drughunter.com [drughunter.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. academic.oup.com [academic.oup.com]

The Strategic Intermediate: A Deep Dive into (3-Chlorothiophen-2-yl)methanamine Hydrochloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Therapeutics

In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as indispensable building blocks. (3-Chlorothiophen-2-yl)methanamine hydrochloride (CAS Number: 643088-03-3) is a prime example of such a strategic intermediate. This off-white, crystalline solid, with the molecular formula C₅H₇Cl₂NS and a molecular weight of 184.09 g/mol , has emerged as a crucial component in the synthesis of a class of life-saving antithrombotic agents.[1][2] Its deceptively simple structure, a thiophene ring bearing both a chloro and a methanamine hydrochloride substituent, belies its significance in providing the necessary scaffold for potent therapeutic agents, particularly those targeting the central nervous system and cardiovascular diseases.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery and development.

Physicochemical Properties and Structural Attributes

The physicochemical profile of this compound is fundamental to its utility in organic synthesis. While a definitive, experimentally determined melting point is not consistently reported across publicly available literature, its solid nature at room temperature is well-established. It is known to be hygroscopic and should be stored in a dry, inert atmosphere, typically at 2-8°C.[1]

| Property | Value | Source |

| CAS Number | 643088-03-3 | [2] |

| Molecular Formula | C₅H₇Cl₂NS | [1] |

| Molecular Weight | 184.09 g/mol | [1] |

| Appearance | Off-white solid | |

| Storage | 2-8°C, under inert atmosphere | [1] |

The structural arrangement of the chloro and aminomethyl groups on the thiophene ring is key to its reactivity. The electron-withdrawing nature of the chlorine atom influences the reactivity of the thiophene ring, while the primary amine serves as a versatile handle for a wide array of chemical transformations.

Synthesis and Characterization: A Probable Pathway

Experimental Protocol (Hypothetical):

-

Reduction of 3-chloro-2-thiophenecarbonitrile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloro-2-thiophenecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. To this solution, a reducing agent such as lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂ gas with a Raney nickel or palladium catalyst) would be employed. The reaction would be carefully monitored for the disappearance of the nitrile group.

-

Work-up and Isolation: Upon completion, the reaction is quenched, typically with a sequential addition of water and a sodium hydroxide solution if LiAlH₄ is used. The resulting mixture is then filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the free base, (3-chlorothiophen-2-yl)methanamine.

-

Salt Formation: The crude amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid (e.g., HCl in ether or as a gas) is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound as a solid.

Characterization:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the thiophene ring protons and the methylene and amine protons. ¹³C NMR would provide signals for the carbon atoms in the thiophene ring and the methylene group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and a characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring, and the C-Cl bond.

While specific spectral data is not publicly available, researchers would need to acquire and interpret this data to confirm the structure and purity of the compound.

Application in Drug Discovery: A Cornerstone for Thienopyridine Antiplatelet Agents

The primary and most significant application of this compound is as a key intermediate in the synthesis of thienopyridine-class antiplatelet drugs. These drugs are crucial in the prevention of thrombosis and are widely prescribed for patients with a history of heart attack, stroke, and peripheral artery disease. Notable examples include Prasugrel.

The synthesis of these complex molecules often involves the condensation of the (3-Chlorothiophen-2-yl)methanamine moiety with another complex fragment to construct the final drug scaffold. The thiophene ring and its substituents in the final API are critical for its biological activity, specifically for its interaction with the P2Y₁₂ receptor on platelets.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion: A Small Molecule with a Large Impact

This compound stands as a testament to the critical role of synthetic intermediates in the pharmaceutical industry. Its strategic importance in the construction of potent thienopyridine antiplatelet agents underscores the necessity of a thorough understanding of its properties, synthesis, and handling. As drug discovery continues to evolve, the demand for such well-characterized and versatile building blocks will undoubtedly grow, further solidifying the place of molecules like this compound in the armamentarium of medicinal chemists.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Chlorothiophen-2-yl)methanamine Hydrochloride

This guide provides a comprehensive overview of the synthesis of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) drugs and antipsychotic medications. The structural features of this compound make it a valuable building block for further chemical modifications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed protocols and the scientific rationale behind the synthetic strategy.

Introduction

This compound is a primary amine attached to a chlorinated thiophene ring. The thiophene moiety is a common scaffold in medicinal chemistry, and the presence of a chlorine atom and a methylamine group at specific positions allows for diverse downstream functionalization. The synthesis of this compound is typically achieved through a two-step process: the formylation of 3-chlorothiophene to yield the key aldehyde intermediate, followed by a reductive amination to introduce the aminomethyl group and subsequent conversion to its hydrochloride salt for improved stability and handling.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the introduction of a formyl group onto the 3-chlorothiophene ring, a classic transformation for which the Vilsmeier-Haack reaction is particularly well-suited. The second stage is the conversion of the resulting aldehyde to the target primary amine hydrochloride via reductive amination.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Chlorothiophen-2-carbaldehyde

The synthesis of the aldehyde precursor is a critical first step. The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, a formylating agent, the Vilsmeier reagent, is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the 3-chlorothiophene.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the thiophene ring.

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis of 3-Chlorothiophen-2-carbaldehyde

This protocol is based on established procedures for the formylation of thiophenes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chlorothiophene | 118.58 | 50.0 g | 0.422 |

| N,N-Dimethylformamide (DMF) | 73.09 | 33.9 g (36 ml) | 0.464 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 71.3 g (43 ml) | 0.465 |

| Dichloromethane (DCM) | 84.93 | 500 ml | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | ~500 ml | - |

| Brine | - | 200 ml | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (36 ml) and cool the flask in an ice-water bath.

-

Slowly add phosphorus oxychloride (43 ml) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Cool the mixture again in an ice-water bath and add a solution of 3-chlorothiophene (50.0 g) in dichloromethane (100 ml) dropwise, maintaining the internal temperature below 15 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice-water bath and carefully quench the reaction by the slow addition of crushed ice (~200 g).

-

Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 100 ml).

-

Combine the organic layers, wash with brine (200 ml), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 3-Chlorothiophen-2-carbaldehyde as a pale yellow oil.

Part 2: Synthesis of this compound

The conversion of the aldehyde to the primary amine is achieved through reductive amination. This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the amine. Modern catalytic methods using hydrogen gas are efficient and generate minimal waste.

Reaction Mechanism: Reductive Amination

The reductive amination proceeds via the formation of a hemiaminal, which then dehydrates to an imine. The imine is then reduced to the corresponding amine.

A Technical Guide to the Structural Elucidation of (3-Chlorothiophen-2-yl)methanamine Hydrochloride

Foreword

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The journey from a promising molecule to a viable therapeutic candidate is paved with rigorous analytical challenges. This guide provides an in-depth, technical exploration of the structural elucidation of (3-Chlorothiophen-2-yl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Our focus extends beyond a mere recitation of methods; we delve into the scientific rationale behind the multi-pronged analytical strategy, offering insights honed from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to definitively confirm the structure of complex heterocyclic amines.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry.[1] The thiophene ring is a privileged scaffold in numerous marketed drugs due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The presence of a chlorine atom and an aminomethyl group on the thiophene ring provides reactive handles for further chemical modifications, making it a valuable precursor for creating libraries of potential drug candidates.

Given its role as a critical starting material, unambiguous confirmation of its structure is paramount. Any ambiguity, such as positional isomerism of the chlorine atom or impurities, could lead to the synthesis of incorrect final compounds, resulting in significant loss of time and resources, and potentially impacting the safety and efficacy of the end product. This guide, therefore, presents a systematic and self-validating approach to the structural elucidation of this important molecule.

A Multi-Technique Approach to Structural Confirmation

The definitive determination of a molecule's structure, particularly a hydrochloride salt of a primary amine, necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and irrefutable picture. Our workflow is designed to be self-validating, where the results from one technique corroborate the findings of another.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.

Experimental Protocol:

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode is selected to detect the protonated molecule.

-

Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample is infused directly into the ESI source. The TOF analyzer provides high mass accuracy, which is crucial for determining the elemental formula.

Expected Results and Interpretation:

The ESI-MS spectrum is expected to show the molecular ion peak for the free base, [M+H]+, where M is (3-Chlorothiophen-2-yl)methanamine. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is generally not observed in positive ion mode.[4]

| Parameter | Expected Value | Significance |

| Molecular Formula | C5H6ClNS | Formula of the free base. |

| Exact Mass | 147.9964 | Calculated for [C5H7ClNS]+. |

| Observed m/z | ~147.9965 | High-resolution measurement confirming the elemental composition. |

| Isotopic Pattern | A characteristic [M+H]+ to [M+2+H]+ ratio of approximately 3:1. | This pattern is a definitive indicator of the presence of one chlorine atom. |

The fragmentation pattern observed in tandem MS (MS/MS) experiments can further support the proposed structure. For instance, the loss of the aminomethyl group (-CH2NH2) would be a characteristic fragmentation pathway for this molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For a primary amine hydrochloride, the IR spectrum has distinct features that differentiate it from the corresponding free amine.[4][5][6]

Experimental Protocol:

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.

Expected Spectral Features and Interpretation:

| Wavenumber (cm-1) | Assignment | Interpretation |

| ~3200-2800 | N-H stretching (broad) | This broad and complex absorption is characteristic of the ammonium salt (-NH3+) group and is a key indicator of the hydrochloride salt form.[5][6] |

| ~1620-1560 | N-H bending (asymmetric) | Confirms the presence of the NH3+ group.[4] |

| ~1550-1500 | N-H bending (symmetric) | Further confirmation of the ammonium salt.[4] |

| ~1450-1400 | C-H bending (thiophene ring) | Indicates the presence of the aromatic thiophene ring. |

| ~800-700 | C-Cl stretching | A band in this region is indicative of the carbon-chlorine bond. |

| ~700-600 | C-S stretching | Characteristic of the thiophene ring. |

The presence of the broad ammonium stretching bands and the specific N-H bending vibrations are crucial for confirming that the compound is indeed a hydrochloride salt.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to assemble the complete structural picture.

Experimental Protocol:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for amine hydrochlorides.

-

Experiments:

-

1H NMR: To identify the number and environment of protons.

-

13C NMR: To identify the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Predicted NMR Data and Interpretation:

Structure and Numbering:

(Attached to C2 is a CH2NH3+ group)

1H NMR (400 MHz, DMSO-d6):

-

δ ~8.5 ppm (broad singlet, 3H): Protons of the NH3+ group. The broadness is due to quadrupolar broadening from the nitrogen atom and exchange with residual water.

-

δ ~7.6 ppm (doublet, 1H, J ≈ 6 Hz): Proton on C5 of the thiophene ring.

-

δ ~7.1 ppm (doublet, 1H, J ≈ 6 Hz): Proton on C4 of the thiophene ring. The coupling constant of ~6 Hz is typical for adjacent protons on a thiophene ring.[7]

-

δ ~4.5 ppm (singlet, 2H): Protons of the methylene (-CH2-) group. The singlet nature arises from the lack of adjacent protons.

13C NMR (100 MHz, DMSO-d6):

-

δ ~135-140 ppm: Quaternary carbon C2, attached to the electron-withdrawing CH2NH3+ group.

-

δ ~125-130 ppm: Quaternary carbon C3, attached to the chlorine atom.

-

δ ~128-132 ppm: Methine carbon C5.

-

δ ~126-130 ppm: Methine carbon C4.

-

δ ~35-40 ppm: Methylene carbon (-CH2-).

2D NMR Interpretation:

Caption: Key 2D NMR correlations for this compound.

-

COSY: A cross-peak between the signals at ~7.6 ppm and ~7.1 ppm confirms that these two protons are coupled, and therefore adjacent, on the thiophene ring.

-

HSQC: Correlates the proton signals to their directly attached carbons, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for establishing the substitution pattern.

-

A correlation from the methylene protons (~4.5 ppm) to the quaternary carbon C2 (~135-140 ppm) and C3 (~125-130 ppm) confirms that the aminomethyl group is at position 2.

-

A correlation from the C5 proton (~7.6 ppm) to the chlorinated carbon C3 (~125-130 ppm) definitively places the chlorine atom at position 3.

-

A correlation from the C4 proton (~7.1 ppm) to the C2 carbon further solidifies the overall connectivity.

-

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.[2][3][8]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).[8]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.[8]

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also show the ionic interaction between the ammonium group (-NH3+) and the chloride anion (Cl-), providing definitive proof of the hydrochloride salt form. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding between the ammonium protons and the chloride ions.

Conclusion: A Self-Validating and Comprehensive Analysis

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Each technique provides crucial, and often overlapping, information that collectively builds a robust and self-validating case for the proposed structure.

-

Mass Spectrometry confirms the molecular formula and the presence of a chlorine atom.

-

Infrared Spectroscopy identifies the key functional groups, particularly the ammonium salt characteristic of the hydrochloride form.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, meticulously maps the atomic connectivity, definitively establishing the substitution pattern on the thiophene ring.

-

Single-Crystal X-ray Diffraction , where feasible, provides the ultimate and irrefutable three-dimensional structure.

By following this comprehensive workflow, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of their chemical entities, ensuring a solid foundation for subsequent research and development activities.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.

- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate.

- Mass spectra (x axis = m/z; y axis = relative abundance, %) of... ResearchGate.

- X-ray scattering from poly(thiophene): crystallinity and crystallographic structure. (No URL available)

- The infrared spectra of secondary amines and their salts. ResearchGate.

- X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum. ChemicalBook.

- 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum. ChemicalBook.

- 2-Chlorothiophene(96-43-5) 1H NMR spectrum. ChemicalBook.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Thiophene-containing thiolato dimers, oxygen inserted Cu(II) complex, crystal structures, molecular docking and theoretical studies. IIT Indore.

- FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate.

- This compound. Achmem.

- (3-Chloro-5-(5-methylthiophen-2-yl)phenyl)methanamine hydrochloride. Matrix Scientific.

- Near-infrared spectroscopy of amine salts. PubMed.

- This compound. ChemicalBook.

- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

- This compound. MySkinRecipes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. people.iiti.ac.in [people.iiti.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Chlorothiophene(96-43-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectroscopic Landscape of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Chlorothiophen-2-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a diverse array of pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. By integrating predicted data based on established principles and spectral data from analogous compounds, this guide offers a robust framework for the characterization of this important synthetic intermediate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected spectral features but also the underlying scientific rationale for these predictions. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds.

Introduction: The Significance of this compound in Drug Discovery

The thiophene scaffold is a privileged heterocycle in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive moiety for molecular design. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and an aminomethyl group at the 2-position, offers a versatile platform for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development. It provides unequivocal proof of a molecule's identity, purity, and structure. This guide is structured to provide a detailed exposition of the key spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiophene ring protons and the aminomethyl group. The predicted chemical shifts are based on the analysis of structurally related thiophene derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-4 | ~7.2 - 7.4 | Doublet | ~5 - 6 | The proton at the 4-position is coupled to the proton at the 5-position. |

| Thiophene H-5 | ~7.6 - 7.8 | Doublet | ~5 - 6 | The proton at the 5-position is coupled to the proton at the 4-position and is typically downfield due to its proximity to the sulfur atom. |

| Methylene (-CH₂-) | ~4.2 - 4.4 | Singlet (broad) | - | The methylene protons adjacent to the thiophene ring are expected to be deshielded. The signal may be broadened due to coupling with the quadrupolar nitrogen atom and exchange with the solvent. |

| Amine (-NH₃⁺) | ~8.5 - 9.5 | Singlet (broad) | - | The protons of the ammonium group are expected to be significantly downfield and will likely appear as a broad singlet due to rapid exchange with any residual water in the solvent and quadrupolar broadening. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are derived from data on substituted thiophenes.[1][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene C-2 | ~138 - 142 | The carbon bearing the aminomethyl group is expected to be in this region. |

| Thiophene C-3 | ~128 - 132 | The carbon attached to the chlorine atom will be deshielded. |

| Thiophene C-4 | ~126 - 130 | Aromatic carbon of the thiophene ring. |

| Thiophene C-5 | ~124 - 128 | Aromatic carbon of the thiophene ring. |

| Methylene (-CH₂-) | ~35 - 40 | The aliphatic carbon of the aminomethyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for amine hydrochlorides.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine salt and the substituted thiophene ring.[5][6]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-2800 | Strong, Broad | N-H stretching | Ammonium (-NH₃⁺) |

| ~3100 | Medium | C-H stretching | Aromatic (Thiophene) |

| ~2900 | Medium | C-H stretching | Aliphatic (-CH₂-) |

| 1600-1500 | Medium | N-H bending | Ammonium (-NH₃⁺) |

| ~1450 | Medium | C=C stretching | Aromatic (Thiophene) |

| ~1100-1000 | Medium | C-Cl stretching | Chloro-thiophene |

| ~850-700 | Strong | C-H out-of-plane bending | Substituted Thiophene |

Experimental Protocol for FTIR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Diagram 2: FTIR KBr Pellet Preparation Workflow

Caption: The logical flow of an ESI-MS experiment.

Conclusion: A Unified Spectroscopic Portrait

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive picture of its expected NMR, IR, and MS spectra. The provided protocols and interpretive rationale are intended to empower researchers in their synthetic and analytical endeavors. As with any novel compound, the acquisition of experimental data is the ultimate confirmation of its structure. However, this guide serves as a robust starting point for the confident identification and characterization of this valuable building block in the ongoing quest for new therapeutic agents.

References

- Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper.

-

ResearchGate. (n.d.). Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study. [Link]

-

PubMed. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]

-

MDPI. (n.d.). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]

- Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

PubMed Central. (n.d.). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Thiophen-2-yl-m-tolylmethanone. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Structural Elucidation and Hirshfeld Surface Analysis of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

ResearchGate. (2025). (PDF) Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. [Link]

-

PubChem. (n.d.). 2-Chlorothiophene. [Link]

-

National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the lamotrigine, cyclamic acid, and their salt. [Link]

-

ResearchGate. (n.d.). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations | Request PDF. [Link]

-

ResearchGate. (n.d.). Summary of the Characteristic FTIR Peaks Representing the Key Functional Groups in Metformin Hydrochloride and Various Lipophilic Metformin Salts a. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Spectral Characterization of N-[2-(4-Halophenoxy)-3- (3-chlorophenyl) -3,4-dihydro-2H-1,3,2-λ5-benzoxazaphosphinin-2-yliden] -N-Substituted Amines by the Staudinger Reaction. | Request PDF. [Link]

-

PubChemLite. (n.d.). (5-chlorothiophen-3-yl)methanamine hydrochloride (C5H6ClNS). [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorothiophene - the NIST WebBook. [Link]

-

Semantic Scholar. (n.d.). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. [Link]

-

Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Literature review of 3-chloro-2-thiophenemethanamine HCl

An In-Depth Technical Guide to 3-Chloro-2-thiophenemethanamine Hydrochloride: Synthesis, Characterization, and Application

Abstract

3-Chloro-2-thiophenemethanamine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a critical building block in the synthesis of advanced pharmaceutical compounds. Its thiophene moiety, substituted with both a chloro and an aminomethyl group, provides a unique scaffold for constructing complex molecular architectures. This technical guide offers a comprehensive review for researchers and drug development professionals, detailing the compound's synthesis, rigorous analytical characterization, key applications in medicinal chemistry—most notably in the synthesis of the antiplatelet agent Prasugrel—and essential safety protocols. By synthesizing information from established literature and patents, this document serves as a practical resource, emphasizing the causality behind experimental choices and providing validated, step-by-step methodologies.

Introduction and Strategic Importance

3-Chloro-2-thiophenemethanamine hydrochloride (CAS No. 116478-74-5 [assumed from context, specific HCl salt CAS may vary]) is a substituted thiophene derivative of significant interest in the pharmaceutical industry. The thiophene ring is a well-established isostere for a benzene ring in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties of a drug candidate. The presence of a reactive aminomethyl group at the 2-position and a chlorine atom at the 3-position makes this compound a versatile synthon.

Its most prominent application is as a key intermediate in the production of Prasugrel, a third-generation thienopyridine antiplatelet drug used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key properties of the parent compound, 3-chloro-2-thiophenemethylamine, is presented below. The hydrochloride salt form enhances stability and water solubility, making it more suitable for handling and subsequent reactions in aqueous or polar protic media.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClNS | [3] |

| Molecular Weight | 147.63 g/mol | [3] |

| Form | Typically a solid in its HCl salt form | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Synthesis Methodology: A Multi-Step Approach

The synthesis of 3-chloro-2-thiophenemethanamine is not a trivial, single-step process. It typically originates from more readily available precursors like 3-chlorothiophene-2-carboxylic acid. The following pathway represents a logical and field-proven approach, explaining the rationale behind each transformation.

Overall Synthesis Workflow

The conversion involves a series of standard organic transformations: activation of a carboxylic acid, formation of an amide, and subsequent reduction to the target amine.

Caption: A representative synthetic pathway for 3-Chloro-2-thiophenemethanamine HCl.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for the transformations outlined above.

Step 1: Synthesis of 3-Chlorothiophene-2-carbonyl chloride

-

Rationale: The carboxylic acid must be "activated" to facilitate nucleophilic attack by ammonia in the next step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[4]

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-chlorothiophene-2-carboxylic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) either neat or with a non-protic solvent like toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's completion by quenching a small aliquot with methanol and analyzing via TLC or GC-MS to confirm the disappearance of the starting material.

-

Once complete, allow the mixture to cool and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

-

Step 2: Synthesis of 3-Chlorothiophene-2-carboxamide

-

Rationale: The activated acid chloride is highly electrophilic and reacts readily with a nucleophile like ammonia to form a stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia source.

-

Procedure:

-

Cool a beaker of concentrated ammonium hydroxide (~28-30%) in an ice bath.

-

Slowly add the crude 3-chlorothiophene-2-carbonyl chloride from the previous step to the cold, stirred ammonium hydroxide solution. This reaction is highly exothermic and should be performed with caution.

-

A precipitate (the amide) will form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water to remove any ammonium salts.

-

Dry the product under vacuum to yield the crude 3-chlorothiophene-2-carboxamide. It can be recrystallized from an ethanol/water mixture if higher purity is needed.

-

Step 3: Reduction of Amide to 3-Chloro-2-thiophenemethanamine

-

Rationale: A strong reducing agent is required to reduce the stable amide functional group to an amine. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation. It must be handled with extreme care in an anhydrous environment.

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq) in an anhydrous ether like tetrahydrofuran (THF).

-

In a separate flask, dissolve the 3-chlorothiophene-2-carboxamide (1.0 eq) in anhydrous THF.

-

Slowly add the amide solution to the stirred LiAlH₄ suspension via a dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting amide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.

-

Stir the resulting mixture for 30 minutes, then filter off the aluminum salts. Wash the filter cake with additional THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 3-chloro-2-thiophenemethanamine free base as an oil.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Converting the oily free-base amine to its hydrochloride salt facilitates its purification (often by recrystallization) and improves its stability and handling characteristics.

-

Procedure:

-

Dissolve the crude amine from the previous step in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether or dioxane (typically 1M to 4M) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-chloro-2-thiophenemethanamine HCl.

-

Characterization and Analytical Protocols

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations for 3-Chloro-2-thiophenemethanamine HCl |

| ¹H NMR | Aromatic protons on the thiophene ring (doublets, ~7.0-7.5 ppm). A singlet or broad singlet for the -CH₂- group adjacent to the nitrogen (~4.0-4.5 ppm). A broad singlet for the -NH₃⁺ protons (~8.0-9.0 ppm, may exchange with D₂O).[5] |

| ¹³C NMR | Four distinct signals for the thiophene ring carbons, including the carbon bearing the chlorine atom. A signal for the methylene (-CH₂-) carbon. |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 148.0), showing a characteristic isotopic pattern for one chlorine atom (M+2 peak is ~1/3 the intensity of the M peak). |

| IR Spectroscopy | N-H stretching bands (broad, ~2500-3000 cm⁻¹) characteristic of an ammonium salt. C-H stretching for the aromatic and methylene groups. C=C stretching for the thiophene ring. C-Cl stretching band. |

Protocol for NMR Sample Preparation

-

Accurately weigh 5-10 mg of the 3-chloro-2-thiophenemethanamine HCl sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing them to be observed.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and other relevant spectra as needed.[6]

Application in the Synthesis of Prasugrel

The primary industrial application of 3-chloro-2-thiophenemethanamine HCl is in the synthesis of Prasugrel. It serves as the nucleophilic component that builds the core thienopyridine ring system of the drug.

Caption: Reaction of 3-chloro-2-thiophenemethanamine in Prasugrel synthesis.

In this key step, the amine nitrogen of 3-chloro-2-thiophenemethanamine acts as a nucleophile, displacing a leaving group (like bromide) on a cyclopropyl ketone fragment.[1][7] This is followed by further transformations, including acylation, to yield the final Prasugrel molecule. The choice of base and solvent for this alkylation is critical to maximize yield and minimize side-product formation.

Safety, Handling, and Storage

3-Chloro-2-thiophenemethanamine HCl and its precursors are hazardous chemicals that require strict safety protocols.

GHS Hazard Information

Based on data for structurally similar compounds, the following hazards are anticipated.[8]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H290: May be corrosive to metals.

Personal Protective Equipment (PPE) and Handling

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use. | To prevent skin contact, which can cause severe burns.[9] |

| Eye Protection | Safety glasses with side-shields and a face shield. | To protect against splashes that can cause severe eye damage.[9] |

| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |

| Ventilation | Handle only in a certified chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[8] |

First Aid and Emergency Procedures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The container must be kept tightly closed. Store locked up in a corrosive-resistant container.[8]

Conclusion

3-Chloro-2-thiophenemethanamine hydrochloride is more than a simple chemical; it is an enabling intermediate for the production of life-saving pharmaceuticals like Prasugrel. Understanding its synthesis, from the activation of its carboxylic acid precursor to the final salt formation, is crucial for process chemists. The causality behind each step—reagent choice, reaction conditions, and workup procedures—directly influences the efficiency and scalability of the process. Coupled with rigorous analytical characterization and strict adherence to safety protocols, researchers can confidently utilize this valuable building block in the ongoing development of novel therapeutics.

References

- Sigma-Aldrich. (2024).

- Angene Chemical. (2024).

- Generic SDS Provider. (n.d.).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Google Patents. (n.d.).

- Journal Article. (n.d.).

- MedKoo Biosciences. (n.d.). Prasugrel Synthetic Routes.

- ResearchGate. (n.d.). Chapter-Four-Prasugrel-Hydrochloride.pdf.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 3-chloro-2-thiophenemethylamine CAS#: 211430-95-4.

- MDPI. (n.d.). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes.

- ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.

- ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. medkoo.com [medkoo.com]

- 3. 3-chloro-2-thiophenemethylamine CAS#: 211430-95-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

Chemical stability of (3-Chlorothiophen-2-yl)methanamine hydrochloride

An In-depth Technical Guide to the Chemical Stability of (3-Chlorothiophen-2-yl)methanamine hydrochloride

Introduction: The Imperative of Stability

This compound (CAS No: 643088-03-3) is a substituted thiophene derivative that serves as a critical building block in medicinal chemistry and drug discovery. The inherent reactivity of the thiophene ring, combined with the presence of a chloro substituent and a primary amine hydrochloride, presents a unique chemical landscape.[1] Understanding the stability of this molecule is not merely an academic exercise; it is a fundamental requirement for the development of safe, effective, and reliable pharmaceutical products.[2][3] Degradation of an active pharmaceutical ingredient (API) or intermediate can lead to loss of potency, formation of potentially toxic impurities, and unpredictable performance, making a thorough stability assessment a critical-path activity in the drug development lifecycle.[4][5]

This guide provides a comprehensive technical overview of the chemical stability of this compound. We will delve into its intrinsic structural liabilities, propose potential degradation pathways, and provide detailed, field-proven protocols for executing forced degradation studies. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to design robust formulations, establish appropriate storage conditions, and develop validated analytical methods for this important chemical entity.

Intrinsic Stability Profile: A Structural Analysis

The stability of this compound is dictated by the interplay of its constituent functional groups. A proactive analysis of the molecule's structure allows us to anticipate its behavior under various environmental stresses.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂NS | [6][7] |

| Molecular Weight | 184.09 g/mol | [6][7] |

| CAS Number | 643088-03-3 | [6][8] |

Key Structural Features and Their Stability Implications:

-

Thiophene Ring: The sulfur-containing aromatic ring is electron-rich and susceptible to oxidative degradation, primarily at the sulfur atom, which can lead to the formation of thiophene S-oxides.[1][9] While more stable than its furan counterpart, the thiophene ring can undergo reactions that compromise its aromaticity and structure.[10]

-

Chloro Substituent: The C-Cl bond on the thiophene ring can be susceptible to nucleophilic substitution, particularly under hydrolytic conditions at non-neutral pH. This could lead to the formation of hydroxy- or other substituted derivatives.

-

Aminomethyl Group: The primary amine is a nucleophilic center and a base. In its hydrochloride salt form, it is protonated, which generally increases stability in aqueous solutions by reducing its nucleophilicity.[11] However, this equilibrium is pH-dependent. At higher pH values, the free amine is regenerated, increasing its reactivity and susceptibility to oxidative and other degradation pathways.[12][13]

-

Hydrochloride Salt: The salt form enhances water solubility but also establishes a pH-dependent equilibrium in solution. The stability of amine salts is often greatest in acidic conditions, with degradation rates increasing as the pH becomes neutral or alkaline.[14][15]

Potential Degradation Pathways

Based on the structural analysis, we can hypothesize several key degradation pathways that must be investigated experimentally. These pathways are not mutually exclusive and may occur concurrently under certain conditions.

Caption: Proposed degradation pathways under various stress conditions.

Experimental Design: The Forced Degradation Study

To elucidate the degradation pathways and develop a stability-indicating method, a forced degradation (or stress testing) study is essential.[3][16] This involves intentionally exposing the compound to conditions more severe than accelerated stability testing to generate degradation products.[4][5] The outcomes of this study are foundational for demonstrating the specificity of analytical methods used in long-term stability programs, as mandated by regulatory bodies.[17][18]

The overall workflow involves stressing the API, neutralizing the samples, and analyzing them with a high-resolution chromatographic method against an unstressed control.

Caption: General experimental workflow for forced degradation studies.

Protocols for Forced Degradation Studies

The following protocols are designed to induce approximately 5-20% degradation of the active substance. Significant degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.[2]

Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a methanol:water mixture). This stock will be used for hydrolytic, oxidative, and photolytic solution-state studies. For solid-state studies, use the neat API powder.

Acidic Hydrolysis

-

Objective: To assess susceptibility to acid-catalyzed degradation.

-

Protocol:

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent volume of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Causality: The use of elevated temperature accelerates the reaction, while 0.1 M HCl provides a sufficiently acidic environment to promote hydrolysis without causing immediate, complete degradation.[3]